3-Chloro-5-methoxy-4-propoxyphenylboronic acid
Overview
Description
3-Chloro-5-methoxy-4-propoxyphenylboronic acid: is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxy-4-propoxyphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methoxy-4-propoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, 3-Chloro-5-methoxy-4-propoxyphenylboronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in drug discovery .
Industry: In the material science industry, boronic acids are used to create advanced materials with unique properties. They are also employed in the development of sensors and diagnostic tools due to their ability to bind to specific molecules .
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-propoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, such as enzymes and receptors. The boronic acid group can form a tetrahedral boronate complex with diols, which is crucial for its inhibitory activity against enzymes .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Chloro-4-methylphenylboronic acid
Comparison: Compared to these similar compounds, 3-Chloro-5-methoxy-4-propoxyphenylboronic acid has unique substituents that influence its reactivity and binding properties. The presence of the chloro, methoxy, and propoxy groups can enhance its solubility, stability, and specificity for certain reactions and targets .
Properties
IUPAC Name |
(3-chloro-5-methoxy-4-propoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6,13-14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZVAVDCYNFGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCCC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212795 | |
Record name | Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-66-6 | |
Record name | Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-chloro-5-methoxy-4-propoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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